molecular formula C9H12N2O2 B15477651 Propan-2-yl pyridin-2-ylcarbamate CAS No. 31020-32-3

Propan-2-yl pyridin-2-ylcarbamate

Cat. No.: B15477651
CAS No.: 31020-32-3
M. Wt: 180.20 g/mol
InChI Key: FPRYAYYONDOGNO-UHFFFAOYSA-N
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Description

Propan-2-yl pyridin-2-ylcarbamate is a chemical compound offered for research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Carbamate derivatives are of significant interest in medicinal and organic chemistry. While specific biological data for this compound is not widely reported, molecules featuring carbamate functional groups are commonly utilized in drug discovery and chemical synthesis. They frequently serve as key intermediates or as protective groups for amines during multi-step synthetic routes . The structural motif of a carbamate group linked to a heterocyclic aromatic system, such as a pyridinyl ring, is found in various pharmacologically active compounds and chemical probes . Researchers may find this compound valuable for developing novel synthetic methodologies, exploring structure-activity relationships (SAR), or as a building block for more complex molecular architectures.

Properties

CAS No.

31020-32-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

propan-2-yl N-pyridin-2-ylcarbamate

InChI

InChI=1S/C9H12N2O2/c1-7(2)13-9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12)

InChI Key

FPRYAYYONDOGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl (6-Iodopyridin-2-yl)carbamate

  • Molecular Formula : C10H13IN2O2
  • Molecular Weight : 320.13 g/mol
  • Key Features :
    • A pyridin-2-ylcarbamate with a tert-butyl group instead of propan-2-yl.
    • Substituted with an iodine atom at the 6-position of the pyridine ring.
  • Comparison: The tert-butyl group enhances steric bulk and lipophilicity compared to the isopropyl group in Propan-2-yl pyridin-2-ylcarbamate.

(1R,3S)-3-{3-[(Pyridin-2-yl)amino]-1H-pyrazol-5-yl}cyclopentyl Propan-2-ylcarbamate

  • Molecular Formula : C17H23N5O2
  • Molecular Weight : 329.40 g/mol
  • Key Features :
    • Contains a cyclopentyl backbone linked to a pyrazolyl group and a pyridin-2-ylcarbamate.
    • Stereospecific (1R,3S) configuration.
  • The stereochemistry may confer selectivity in biological systems, unlike the simpler achiral this compound .

N-(5-(Dihydroxymethyl)pyridin-2-yl)pivalamide

  • Molecular Formula : C13H20N2O3
  • Molecular Weight : 252.31 g/mol
  • Key Features :
    • Pyridin-2-yl group substituted with a pivalamide (tert-butyl amide) and dihydroxymethyl group.
  • Comparison :
    • The pivalamide group replaces the carbamate, reducing hydrolytic susceptibility but increasing steric hindrance.
    • The dihydroxymethyl substituent enhances hydrophilicity, contrasting with the hydrophobic isopropyl group in this compound .

tert-Butyl ((S)-1-Oxo-3-((S)-2-Oxopyrrolidin-3-yl)propan-2-yl)carbamate Derivatives (24c, 24d, 24e)

  • General Features :
    • Thiazolyl and pyrrolidinyl substituents.
    • Examples:
  • 24c : 5-(p-Tolyl)thiazol-2-yl substituent.
  • 24d : 5-(4-Methoxyphenyl)thiazol-2-yl substituent.
  • Pyrrolidinone moieties add conformational rigidity and hydrogen-bonding capacity, absent in this compound .

Propan-2-yl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate

  • Molecular Formula: C7H18NO3P
  • Molecular Weight : 195.19 g/mol
  • Key Features :
    • Phosphonamidoate functional group with a propan-2-yl ester.
  • Comparison :
    • The phosphorus center alters electronic properties and hydrolytic stability compared to carbamates.
    • The hydroxyethyl group introduces polarity, contrasting with the purely hydrophobic isopropyl in this compound .

Key Research Implications

  • Structural Modifications : Substituting the carbamate’s alkyl group (e.g., isopropyl vs. tert-butyl) impacts lipophilicity and metabolic stability.
  • Electronic Effects : Halogenation (e.g., iodine in ) or hydroxylation (e.g., dihydroxymethyl in ) alters solubility and reactivity.
  • Biological Relevance : Thiazole and pyrazole derivatives (e.g., ) suggest expanded applications in medicinal chemistry due to heterocyclic diversity.

Q & A

Q. What are the standard synthetic routes for Propan-2-yl pyridin-2-ylcarbamate?

The synthesis typically involves reacting pyridin-2-ylcarbamate derivatives with isopropylating agents. For instance, a common method employs isopropyl chloroformate reacting with 2-aminopyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Temperature control (0–5°C) minimizes side reactions, and purification via column chromatography ensures high purity .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and carbamate linkage.
  • FT-IR spectroscopy for identifying carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Thermal analysis (DSC/TGA) to assess stability and decomposition profiles under controlled conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers in a dry, ventilated area away from ignition sources.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Temperature gradients : Start at low temperatures (0°C) to control exothermic reactions, then gradually warm to room temperature.
  • In-line monitoring : Employ HPLC or TLC to track reaction progress and optimize quenching timing .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Dose-response assays : Conduct parallel studies across multiple cell lines to identify cell-type-specific effects.
  • Molecular docking : Compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina.
  • Meta-analysis : Statistically evaluate published data to distinguish outliers or methodological biases .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Scaffold modification : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 4-position).
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to determine binding modes.
  • In vitro assays : Test analogs against target enzymes (e.g., acetylcholinesterase) with kinetic analysis (Km/Vmax) .

Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving disorder in the isopropyl group.
  • Twinned data handling : Apply the Hooft parameter or FLACK test for non-merohedral twinning.
  • High-resolution data : Collect at synchrotron facilities (λ = 0.7–1.0 Å) to enhance anomalous scattering .

Q. How to assess the environmental impact of this compound in laboratory waste streams?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
  • Waste treatment : Implement activated carbon filtration or ozonation to neutralize residues before disposal .

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